

Analytical methods for "4-Butoxy-3-ethoxybenzoic acid" characterization

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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzoic acid

Cat. No.: B019839

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An In-Depth Guide to the Analytical Characterization of **4-Butoxy-3-ethoxybenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-3-ethoxybenzoic acid is a substituted benzoic acid derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern, featuring both butoxy and ethoxy groups on the benzene ring, imparts distinct physicochemical properties that necessitate robust and precise analytical methods for its characterization. In the fields of chemical synthesis and drug development, unequivocal confirmation of a molecule's identity, purity, and stability is paramount for regulatory compliance, reproducibility of results, and ensuring the safety and efficacy of final products.

This technical guide provides a comprehensive overview of the primary analytical techniques and detailed protocols for the thorough characterization of **4-Butoxy-3-ethoxybenzoic acid**. The methodologies described herein are designed to be self-validating systems, providing orthogonal data points that, when combined, offer a complete analytical profile of the compound. We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers to not only execute these methods but also to interpret the results with confidence.

Physicochemical Properties

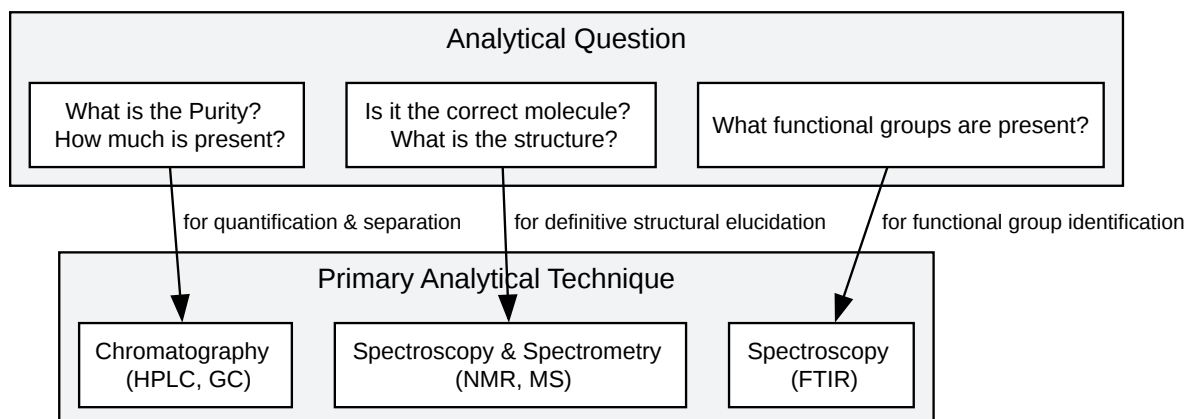
A foundational understanding of the physicochemical properties of **4-Butoxy-3-ethoxybenzoic acid** is essential for selecting appropriate analytical solvents, storage conditions, and instrumental parameters. The key identifiers and computed properties for this molecule are summarized below.

Property	Value	Source
Chemical Name	4-Butoxy-3-ethoxybenzoic acid	[1]
CAS Number	101268-36-4	[1]
Molecular Formula	C ₁₃ H ₁₈ O ₄	[1][2]
Molecular Weight	238.28 g/mol	[1]
Monoisotopic Mass	238.12051 Da	[2]
InChIKey	HEEGBVYBSCWQJP-UHFFFAOYSA-N	[1][2]
Canonical SMILES	<chem>CCCCOC1=C(C=C(C=C1)C(=O)O)OCC</chem>	[2]
Predicted XlogP	3.3	[2]

Note: Experimental properties such as melting point, boiling point, and pKa are not widely reported and should be determined empirically.

Logical Framework for Analytical Characterization

The comprehensive analysis of a chemical entity like **4-Butoxy-3-ethoxybenzoic acid** relies on a multi-technique approach. The relationship between the analytical question and the choice of methodology is crucial.



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Caption: Logical selection of analytical techniques.

Part 1: Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for determining the purity of **4-Butoxy-3-ethoxybenzoic acid** and quantifying it in various matrices. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the preferred method for the analysis of non-volatile, polar compounds like benzoic acid derivatives. A reversed-phase (RP-HPLC) method using a C18 stationary phase provides excellent separation for such molecules. The inclusion of an acid modifier (e.g., phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.[3] For routine purity analysis, UV detection is robust and cost-effective.[3] For trace-level quantification, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity.[3][4][5]

Protocol: HPLC-UV Purity Method

- Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Sample Preparation:
 - Prepare a stock solution of **4-Butoxy-3-ethoxybenzoic acid** at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
 - Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 150 mm x 4.6 mm, 5 µm particle size	Standard choice for reversed-phase separation of aromatic acids.[3]
Mobile Phase A	0.1% Phosphoric Acid in Water	Acid modifier to ensure the analyte is in its non-ionized form for better retention and peak shape.[3][6]
Mobile Phase B	Acetonitrile	Common organic solvent for eluting analytes from a C18 column.
Gradient Elution	0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% B	A gradient is used to ensure elution of the main peak with good resolution from potential impurities of different polarities.
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column.[3]
Column Temperature	30 °C	Controlled temperature ensures reproducible retention times.
Injection Volume	10 µL	A common wavelength for detecting aromatic compounds. A full UV scan of the analyte should be performed to determine the absorbance maximum for optimal sensitivity.
UV Detection	254 nm	

Trustworthiness: Method validation should be performed according to ICH guidelines. This includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of

quantification (LOQ). For related benzoic acids, linearity ranges of 1-1000 ng/mL with LLOQs around 1-50 ng/mL are achievable depending on the detection method.^[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is challenging. Therefore, a chemical derivatization step is mandatory to convert the polar -COOH group into a less polar, more volatile ester or silyl ester.^[4] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.^[4] This approach is particularly useful for identifying potential volatile impurities from the synthesis process.

Protocol: GC-MS with Silylation

- Derivatization:
 - Place 100 μ L of the sample solution (in a volatile organic solvent like ethyl acetate) into a reaction vial.
 - Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure no water is present.
 - Add 50 μ L of pyridine and 50 μ L of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.^[4]
 - Seal the vial and heat at 60-70 $^{\circ}$ C for 30 minutes.
 - Cool the vial to room temperature before injection.
- GC-MS Conditions:

Parameter	Recommended Setting	Rationale
GC Column	Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent	A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column for a wide range of analytes.[7]
Carrier Gas	Helium at a constant flow of 1.2 mL/min	
Injector Temp.	280 °C	Ensures complete volatilization of the derivatized analyte.
Oven Program	Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min	A temperature ramp is necessary to separate compounds with different boiling points.[4]
MS Ion Source	230 °C	
MS Quad Temp.	150 °C	
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Mode	Full Scan (m/z 50-550)	Allows for the identification of unknown impurities and confirmation of the derivatized analyte's mass.

Part 2: Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity, spectroscopic methods provide definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. Both ^1H and ^{13}C NMR spectra provide a detailed map of the carbon-hydrogen framework. For **4-Butoxy-3-ethoxybenzoic acid**, the ^1H NMR spectrum will be characterized by distinct signals for the butoxy and ethoxy aliphatic chains, three unique protons on the aromatic ring, and a downfield signal for the carboxylic acid proton. The ^{13}C NMR will show 13 distinct carbon signals, confirming the molecular formula's carbon count.

Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.^[8] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Analysis: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Expected ^1H NMR Signals (in CDCl_3 , predicted):
 - ~11-12 ppm: 1H, broad singlet (COOH).
 - ~7.5-7.8 ppm: 2H, multiplet (aromatic protons ortho to the carboxyl group).
 - ~6.9 ppm: 1H, doublet (aromatic proton ortho to the butoxy group).
 - ~4.1-4.2 ppm: 4H, overlapping triplets/quartets (OCH_2 from butoxy and ethoxy).
 - ~1.8 ppm: 2H, multiplet ($-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$).
 - ~1.5 ppm: 2H, multiplet ($-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$).
 - ~1.4 ppm: 3H, triplet ($-\text{OCH}_2\text{CH}_3$).
 - ~1.0 ppm: 3H, triplet ($-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$).
- Expected ^{13}C NMR Signals: 13 distinct signals corresponding to the unique carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. The spectrum provides a molecular "fingerprint." For **4-Butoxy-3-ethoxybenzoic acid**, the key diagnostic peaks will be the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, along with C-O ether stretches.[9]

Protocol: FTIR Analysis (ATR Method)

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Analysis: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm^{-1} .
- Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
2960-2850	C-H stretch	Aliphatic (Butoxy, Ethoxy)
1710-1680	C=O stretch	Carboxylic Acid
1600, 1580, 1470	C=C stretch	Aromatic Ring
1300-1200	C-O stretch	Ether, Carboxylic Acid
1150-1050	C-O stretch	Ether

Mass Spectrometry (MS)

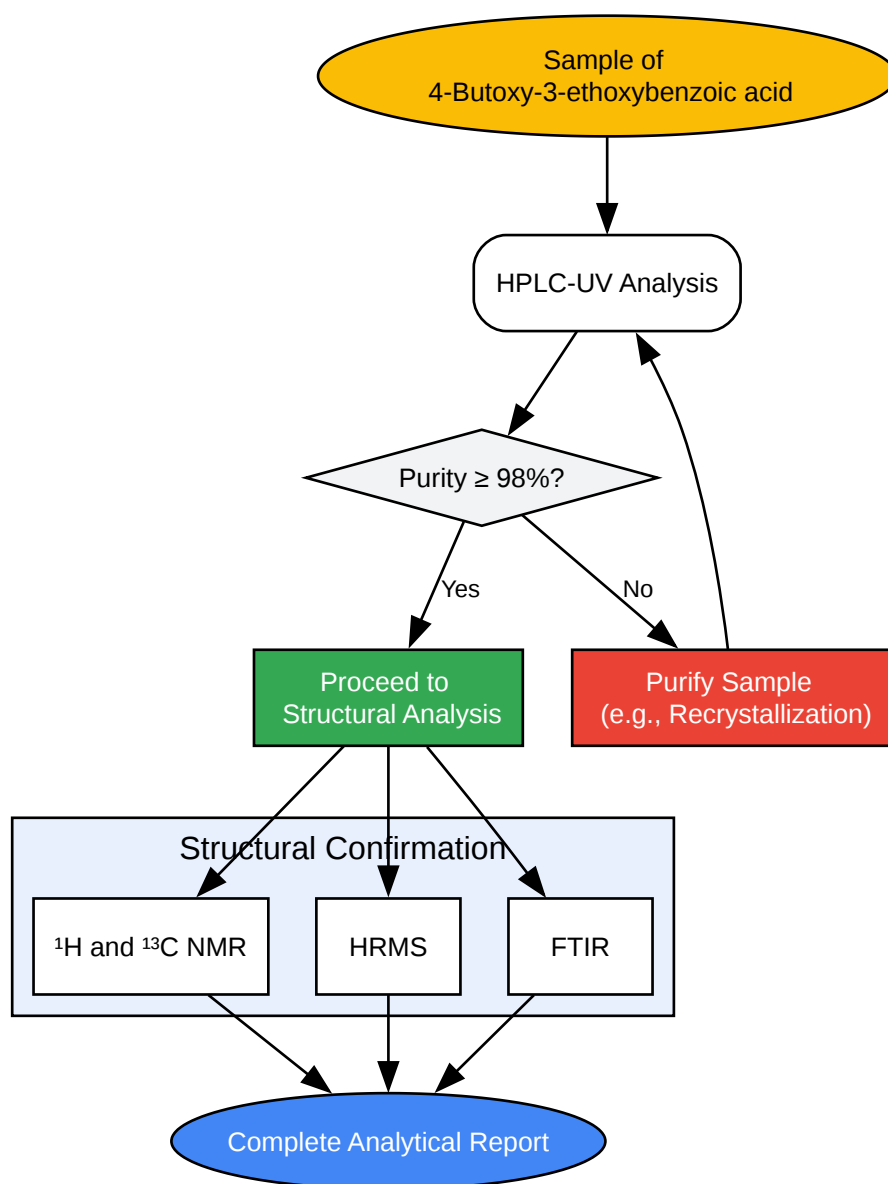
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, gives clues about its structure. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful identification tool. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Protocol: Direct Infusion ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Analysis: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire spectra in both positive and negative ion modes.
- Expected Ions (based on predicted values):[\[2\]](#)
 - Negative Mode $[M-H]^-$: m/z 237.11
 - Positive Mode $[M+H]^+$: m/z 239.13
 - Positive Mode $[M+Na]^+$: m/z 261.11
 - Fragmentation: Expect losses corresponding to the butoxy group ($-C_4H_9O$), ethoxy group ($-C_2H_5O$), and the carboxylic acid group ($-COOH$).

Integrated Analytical Workflow

A robust characterization workflow integrates these techniques to build a complete profile of the compound, from initial purity check to final structural confirmation.



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Caption: Integrated workflow for compound characterization.

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